molecular formula C6H13NO B083560 1-Isopropylazetidin-3-ol CAS No. 13156-06-4

1-Isopropylazetidin-3-ol

Cat. No. B083560
CAS RN: 13156-06-4
M. Wt: 115.17 g/mol
InChI Key: XSGMJDQRZDWEPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives, such as 1-Benzhydrylazetidin-3-ol, has been improved through a one-pot, multikilogram-scale process that is high yielding and chromatography-free, indicating potential methodologies for synthesizing 1-Isopropylazetidin-3-ol with high purity and yield (Reddy et al., 2010). Another relevant synthesis approach involves gold(I)-catalyzed cyclization/nucleophilic substitution, which could be adapted for the synthesis of 1-Isopropylazetidin-3-ol derivatives (Miaskiewicz et al., 2016).

Molecular Structure Analysis

Mass spectra analysis of azetidine derivatives, including 1,3-diarylazetidin-3-ols, provides insights into the molecular structure and fragmentation pathways, crucial for understanding the molecular structure of 1-Isopropylazetidin-3-ol (Clark & Hill, 1976).

Chemical Reactions and Properties

Chemical reactions of azetidine derivatives, such as the synthesis of 3-Phenoxy-1,4-diarylazetidin-2-ones, reveal the potential of these compounds as tubulin-targeting antitumor agents, indicating the chemical reactivity and potential applications of 1-Isopropylazetidin-3-ol in medicinal chemistry (Greene et al., 2016).

Physical Properties Analysis

The synthesis and analysis of different azetidine derivatives, such as those involving termite pheromones and olivanic acid analogues, contribute to the understanding of the physical properties of azetidines, including 1-Isopropylazetidin-3-ol. These studies involve the exploration of stereoselectivity and cyclization reactions that are fundamental to assessing the physical properties of azetidine compounds (Eya et al., 1990; Bateson et al., 1981).

Chemical Properties Analysis

The chemical properties of azetidine derivatives can be explored through the synthesis of compounds like 3-Amino-1-Benzhydrylazetidine, which reveals insights into the reactivity and functional group compatibility of azetidines, providing a basis for understanding the chemical properties of 1-Isopropylazetidin-3-ol (Li et al., 2006).

Scientific Research Applications

  • Pharmaceutical Synthesis and Process Development : 1-Benzhydrylazetidin-3-ol, a related compound, has been synthesized via an improved process, indicating its importance in pharmaceuticals (Reddy et al., 2010).

  • Mass Spectrometry Analysis : The mass spectra of several azetidin-3-ols, including 1-cyclohexylazetidin-3-ol, have been reported, revealing insights into their fragmentation pathways (Clark & Hill, 1976).

  • Structural Studies Using NMR : Investigations into the structure of Z/E-isomeric 2,3-Diarylazetidin-3-oles used NMR and mass spectrometry, contributing to understanding their molecular configuration (Fuhrmann et al., 1982).

  • Pheromone Synthesis : Syntheses of geometric isomers of a termite trail pheromone involved azetidin-3-ol derivatives, highlighting their utility in biological studies (Eya et al., 1990).

  • Intermediate in Antibiotic Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of an antibiotic, utilizes an azetidin-3-ol derivative in its synthesis process (Fleck et al., 2003).

  • Chemical Synthesis Optimization : An efficient process for the synthesis of 3-amino-1-benzhydrylazetidine using 1-benzhydrylazetidin-3-ol has been developed, demonstrating the compound's significance in chemical synthesis (Li et al., 2006).

  • Fungal Inhibition Studies : 1-Octen-3-ol, structurally related to azetidin-3-ols, has been studied for its effects on fungal conidia germination, indicating potential applications in biocontrol (Chitarra et al., 2005).

  • Tubulin-Targeting Antitumor Agents : Research on 3-phenoxy-1,4-diarylazetidin-2-ones, which are related to azetidin-3-ols, has led to the discovery of potent antiproliferative compounds targeting tubulin (Greene et al., 2016).

  • Biosynthesis of Flavan-3-ols : A study on Norway Spruce revealed the biosynthesis and ecological roles of flavan-3-ols, suggesting the importance of azetidin-3-ols in plant defense mechanisms (Hammerbacher et al., 2014).

Safety And Hazards

The safety data sheet for 1-Isopropylazetidin-3-ol indicates that it is classified as a flammable liquid (Category 3, H226) . The safety data sheet for 1-Isopropylazetidin-3-ol hydrochloride indicates potential hazards including acute toxicity (H302), skin irritation (H315), eye irritation (H319), and specific target organ toxicity following single exposure (H335) .

properties

IUPAC Name

1-propan-2-ylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)7-3-6(8)4-7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGMJDQRZDWEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337783
Record name 1-Isopropylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylazetidin-3-ol

CAS RN

13156-06-4
Record name 1-Isopropylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)azetidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A March-Cortijos, TJ Snape, NJ Turner - Synlett, 2012 - thieme-connect.com
The synthesis of N-substituted symmetrical azetidines has been achieved in high yields via the reaction of primary amines undergoing an epoxide ring-opening reaction followed by an …
Number of citations: 3 www.thieme-connect.com

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